Product packaging for 3-aminonaphthalen-2-ol hydrobromide(Cat. No.:CAS No. 56961-70-7)

3-aminonaphthalen-2-ol hydrobromide

Cat. No.: B6610725
CAS No.: 56961-70-7
M. Wt: 240.10 g/mol
InChI Key: QXSOGKPSBKQQPT-UHFFFAOYSA-N
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Description

3-Aminonaphthalen-2-ol hydrobromide ( 56961-70-7) is the salt form of 3-amino-2-naphthol, a versatile bifunctional compound containing both amino and phenolic hydroxyl groups on a naphthalene ring system . With a molecular formula of C 10 H 10 BrNO and a molecular weight of 240.10 g/mol, this compound serves as a crucial synthetic intermediate, particularly in the family of Betti base chemistry . Betti bases, which are aminobenzylnaphthols, are historically significant and are synthesized via a multi-component reaction involving 2-naphthol, aldehydes, and amines or ammonia . These compounds and their derivatives, accessible from precursors like 3-aminonaphthalen-2-ol, are highly valued in modern organic synthesis. Their most prominent application is in asymmetric synthesis, where non-racemic aminonaphthols function as effective chiral ligands or chiral auxiliaries, enabling catalytic enantioselective reactions such as the addition of organozinc reagents to aldehydes with high enantiomeric excess . The presence of multiple functional groups in these Mannich products also offers various possibilities for further ring-closing reactions and the development of more complex molecular architectures . Researchers utilize this compound and its derivatives in the synthesis of specialized organic molecules and as complexing agents, leveraging its structural features for stereochemical control . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified or intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNO B6610725 3-aminonaphthalen-2-ol hydrobromide CAS No. 56961-70-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminonaphthalen-2-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.BrH/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;/h1-6,12H,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSOGKPSBKQQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)N)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Aminonaphthalen 2 Ol Hydrobromide and Its Derivatives

Strategies for the Preparation of 3-Aminonaphthalen-2-ol Hydrobromide

The preparation of this compound involves two key stages: the synthesis of the 3-amino-2-naphthol (B167251) core structure and the subsequent formation of the hydrobromide salt.

Chemical Routes to the 3-Amino-2-naphthol Core

The 3-amino-2-naphthol scaffold can be constructed through several synthetic pathways, primarily involving the introduction of an amino group onto a pre-existing naphthol framework or the simultaneous formation of the amine and hydroxyl functionalities.

One of the most established methods is the Bucherer reaction , which facilitates the reversible conversion of a naphthol to a naphthylamine using ammonia (B1221849) and sodium bisulfite. wikipedia.orgorganicreactions.org This reaction is particularly valuable in industrial settings for the synthesis of dye precursors. The mechanism involves the addition of bisulfite to the keto-tautomer of the naphthol, followed by nucleophilic attack by ammonia and subsequent elimination of water and sodium bisulfite to yield the naphthylamine. wikipedia.org

Another significant route involves the reduction of a nitro-substituted naphthol . For instance, 3-nitro-2-naphthol can be reduced to 3-amino-2-naphthol using various reducing agents. This approach is a standard method for introducing an amino group onto an aromatic ring.

A further method starts from 3-hydroxy-2-naphthoic acid . In a high-pressure reaction, this starting material can be heated with ammonia in the presence of a catalyst like zinc chloride to yield 3-amino-2-naphthol. chemicalbook.com A related synthesis involves the reduction of an azo dye. For example, an azo dye formed by coupling a diazonium salt with 2-naphthol (B1666908) can be reduced, cleaving the azo bond to yield an aminonaphthol derivative. The synthesis of 1-amino-2-naphthol (B1212963) hydrochloride has been demonstrated using stannous chloride to reduce the azo dye 1-(1-phenylazo)-2-naphthol. conscientiabeam.comrepec.org

Table 1: Selected Synthetic Routes to the 3-Amino-2-naphthol Core

Starting Material Reagents and Conditions Product Notes
2-Naphthol NH₃, NaHSO₃ (aqueous) 3-Amino-2-naphthol The Bucherer reaction; a reversible process. wikipedia.orgorganicreactions.org
3-Nitro-2-naphthol Reducing agent (e.g., Sn/HCl) 3-Amino-2-naphthol A standard method for nitro group reduction.
3-Hydroxy-2-naphthoic acid NH₃, ZnCl₂, 195°C, high pressure 3-Amino-2-naphthol High-pressure amination. chemicalbook.com
1-(1-Phenylazo)-2-naphthol SnCl₂, reflux 1-Amino-2-naphthol hydrochloride Reduction of an azo dye; yields the hydrochloride salt of a related isomer. conscientiabeam.comrepec.org

Salt Formation Chemistry: Specificity of Hydrobromide Formation and Related Analogues

The formation of a hydrobromide salt from 3-aminonaphthalen-2-ol involves the protonation of the basic amino group by hydrobromic acid (HBr). This acid-base reaction is a standard procedure for converting amines into their more stable and often crystalline salt forms.

A general and solvent-free method for the preparation of acid addition salts, including hydrobromides, involves exposing the solid organic base to a gaseous acid. google.com This process offers advantages such as high purity of the resulting salt and avoidance of residual solvents. In this method, solid 3-aminonaphthalen-2-ol would be exposed to gaseous hydrogen bromide, leading to the direct formation of this compound.

Alternatively, the salt can be prepared by dissolving the free base in a suitable solvent, followed by the addition of a solution of hydrobromic acid. The resulting salt typically precipitates from the solution and can be isolated by filtration. The choice of solvent is crucial to ensure good solubility of the free base and poor solubility of the resulting salt to maximize the yield.

The reverse process, the conversion of the amine salt back to the free amine, is typically achieved by treatment with a base, such as sodium bicarbonate or sodium hydroxide, to neutralize the acid. researchgate.net The formation of hydrochloride salts of aminonaphthols, which are closely related analogues, has also been well-documented, for instance in the synthesis of 1-amino-2-naphthol hydrochloride. conscientiabeam.comrepec.org

Advanced Derivatization Chemistry of the Aminonaphthol Moiety

The presence of three distinct reactive sites—the amino group, the hydroxyl group, and the naphthalene (B1677914) ring system—makes 3-aminonaphthalen-2-ol a versatile scaffold for the synthesis of a wide range of derivatives.

Functionalization at the Aminonaphthalene Nitrogen Atom

The amino group in 3-aminonaphthalen-2-ol is a primary nucleophilic center and can undergo a variety of functionalization reactions, including acylation and alkylation.

N-Acylation: The amino group can be readily acylated using acid chlorides, anhydrides, or esters to form amides. byjus.com This reaction is often performed in the presence of a base to neutralize the acidic byproduct. For example, acetylation with acetyl chloride or acetic anhydride (B1165640) would yield N-(2-hydroxy-3-naphthyl)acetamide. Due to the high nucleophilicity of the amine, it is possible to selectively acylate the nitrogen atom in the presence of the less nucleophilic hydroxyl group. google.com Protection of the amine with groups such as tert-butoxycarbonyl (Boc) or pivaloyl (Piv) has also been reported as a strategy in multi-step syntheses. reddit.com

N-Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging as it often leads to a mixture of mono- and poly-alkylated products. wikipedia.org However, selective mono-N-alkylation of amino alcohols can be achieved through methods like chelation with 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.org Reductive amination, reacting the aminonaphthol with an aldehyde or ketone in the presence of a reducing agent, is another method to achieve N-alkylation.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride (the Hinsberg test), in the presence of a base leads to the formation of sulfonamides. byjus.com The synthesis of derivatives like 2-naphthyl-3-NHSO₂CF₃ from 3-amino-2-naphthol is an example of this type of functionalization.

Table 2: Examples of N-Functionalization Reactions

Reaction Type Reagents Product Type
N-Acylation Acetyl chloride, pyridine N-Aryl acetamide
N-Boc Protection Di-tert-butyl dicarbonate (B1257347) (Boc₂O) N-Boc protected amine
N-Alkylation Alkyl halide, base N-Alkyl or N,N-dialkyl amine
N-Sulfonylation Trifluoromethanesulfonyl chloride N-Sulfonamide

Functionalization at the Naphthol Hydroxyl Group

The phenolic hydroxyl group is less nucleophilic than the amino group but can be functionalized, typically after protection of the amine.

O-Alkylation (Ether Formation): The hydroxyl group can be converted into an ether through the Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide, followed by reaction with an alkyl halide. To achieve selective O-alkylation, the more reactive amino group would generally need to be protected first, for example, as an amide.

O-Acylation (Ester Formation): Esterification of the hydroxyl group can be achieved by reaction with acid chlorides or anhydrides. This reaction is often catalyzed by a base. Similar to O-alkylation, selective O-acylation typically requires prior protection of the amino group to prevent competitive N-acylation. The acylation of the related 2-naphthol with acetic anhydride has been studied in the presence of various catalysts. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring of 3-aminonaphthalen-2-ol is activated towards electrophilic substitution by the electron-donating amino and hydroxyl groups. Both groups are ortho-, para-directing.

Electrophilic Aromatic Substitution: Given the positions of the existing substituents at C2 and C3, electrophilic attack is predicted to occur at the C1 and C4 positions. The C1 position is particularly activated by both the ortho-hydroxyl and meta-amino groups. An example of a reaction at the C1 position is the three-component synthesis of 1-aminoalkyl-2-naphthols from 2-naphthol, an aldehyde, and an amine, which proceeds via an electrophilic attack on an ortho-quinone methide intermediate. google.com Azo coupling, an electrophilic aromatic substitution reaction, also typically occurs at positions activated by strong electron-donating groups. For instance, diazonium salts react with 2-naphthol at the C1 position. byjus.com

Nucleophilic Aromatic Substitution via Diazonium Salts (Sandmeyer Reaction): The primary aromatic amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. wikipedia.orgbyjus.com This diazonium salt is an excellent leaving group and can be replaced by a variety of nucleophiles in the presence of a copper(I) salt catalyst. This Sandmeyer reaction allows for the introduction of halogens (Cl, Br), cyano groups, and other functionalities at the C3 position, a transformation not readily achievable by other means. wikipedia.orgorganic-chemistry.org

Table 3: Regioselectivity in Aromatic Substitution Reactions

Reaction Type Position of Attack Activating/Directing Groups Example Product
Electrophilic Substitution C1 -OH (ortho), -NH₂ (meta) 1-Azo-3-amino-2-naphthol
Electrophilic Substitution C4 -NH₂ (para), -OH (meta) 4-Bromo-3-amino-2-naphthol
Nucleophilic Substitution C3 Via diazonium salt formation 3-Bromo-2-naphthol

Cyclization and Annulation Strategies Utilizing the Naphthalene Scaffold

Cyclization and annulation reactions are powerful tools for constructing complex molecular architectures from the naphthalene scaffold. For instance, N-aryl-2-aminopyridines, which can be prepared from anilines and 2-bromopyridines, readily undergo chelation-assisted C–H bond functionalization. nih.gov This allows for the construction of various N-heterocycles and nitrogen-containing molecules through direct and atom-economical cross-coupling strategies. nih.gov Transition metals like palladium, rhodium, iridium, ruthenium, cobalt, and copper can facilitate the formation of five-, six-, or seven-membered ring systems through coordination with the pyridyl nitrogen and subsequent C–H bond activation. nih.gov

A notable example is the palladium(II)-catalyzed synthesis of N-(2-pyridyl)indole frameworks through the annulation of N-aryl-2-aminopyridines with internal alkynes. nih.gov This reaction typically employs a palladium catalyst, such as Pd(MeCN)2Cl2, with an oxidant like CuCl2 in an oxygen atmosphere. nih.gov The proposed mechanism involves the initial C–H activation of the N-aryl-2-aminopyridine by the Pd(II) catalyst, followed by alkyne insertion. nih.gov

Another approach involves the reaction of 2-naphthol with aldehydes in the presence of an acid catalyst to form ortho-quinone methide (o-QM) intermediates in situ. ijcmas.com These reactive intermediates can then undergo [4+2] cycloaddition reactions with various dienophiles, such as cyclic imines, to yield naphthoxazine derivatives. researchgate.net The stabilization of the bifunctional aminonaphthol precursors via these partially aromatic o-QM intermediates is a key aspect of this strategy. researchgate.net

The following table summarizes selected cyclization and annulation reactions involving the naphthalene scaffold:

ReactantsCatalyst/ReagentsProduct TypeRef.
N-aryl-2-aminopyridines, internal alkynesPd(MeCN)2Cl2, CuCl2, O2N-(2-pyridyl)indoles nih.gov
N-aryl-2-aminopyridines, internal alkynes, Mo(CO)6Pd(II), BQ, AgOAcN-(2-pyridyl)quinolones nih.gov
N-aryl-2-aminopyridines, propargylic alcoholsPd(OAc)2, Cu(OAc)2/CuSO4, Ac-Gly-OH/xantphosN-pyridoindoles nih.gov
2-naphthol, aldehydes, cyclic iminesAcid catalystNaphthoxazines researchgate.net

Catalytic Approaches in 3-Aminonaphthalen-2-ol Synthesis and Derivatization

Catalysis plays a pivotal role in the synthesis and functionalization of 3-aminonaphthalen-2-ol and its analogs, offering efficient and selective methods for bond formation.

Transition Metal-Catalyzed Coupling Reactions in Naphthylamine Systems

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, with applications ranging from pharmaceuticals to materials science. mdpi-res.commdpi.com These reactions, often named after their discoverers (e.g., Suzuki-Miyaura, Buchwald-Hartwig), are typically catalyzed by palladium, although other metals are also effective. mdpi-res.com In recent years, there has been a surge of interest in using first-row transition metals like nickel as catalysts due to their lower cost and greater abundance. researchgate.net

A significant advancement in this area is the direct cross-dehydrogenative coupling (CDC) between aryl C–H bonds and non-activated amines or amides. nih.gov This approach avoids the need for pre-functionalization of the coupling partners. nih.gov Chelation-directed ortho-C–H activation is a highly regioselective strategy for amination and amidation of aryl compounds. nih.gov

For instance, the copper-catalyzed cross-dehydrogenative coupling of azoles with amines or amides proceeds under aerobic conditions and is applicable to a wide range of heteroaromatic compounds. nih.gov The proposed mechanism involves deprotonation of the acidic C-2 hydrogen, followed by the formation of an organocopper intermediate. nih.gov

The following table provides examples of transition metal-catalyzed coupling reactions:

Reaction TypeCatalystKey FeaturesRef.
Suzuki-Miyaura CouplingPalladium or Nickel complexesCouples aryl halides with boronic acids. Nickel catalysts can couple challenging electrophiles like phenols and aryl ethers. mdpi-res.comresearchgate.net
Buchwald-Hartwig AminationPalladium complexesForms C-N bonds between aryl halides and amines. mdpi-res.com
Cross-Dehydrogenative CouplingCopper catalystsDirect C-N bond formation between aryl C-H bonds and amines/amides. nih.gov
ortho-C-H FunctionalizationRuthenium(II) pincer complexChemoselective α-C–H functionalization of β-naphthol with alcohols via a borrowing hydrogen approach. rsc.orgrsc.org rsc.orgrsc.org
ortho-C-H FunctionalizationCopper(I) and Copper(II)Ortho-selective C(sp²)–H functionalization of naphthols with α-phenyl-α-diazoesters. nih.gov nih.gov

Organocatalysis in Naphthol Functionalization

Organocatalysis has emerged as a powerful strategy for the asymmetric functionalization of naphthols, providing access to chiral molecules with high enantioselectivity.

A notable example is the organocatalytic asymmetric chlorinative dearomatization of naphthols, which yields chiral naphthalenones containing a chlorine-bearing all-substituted stereocenter. nih.gov This reaction is catalyzed by cinchona alkaloid derivatives, such as (DHQD)2PHAL, and proceeds under mild conditions with a broad substrate scope. nih.gov High yields (up to 97%) and enantioselectivities (up to 96% ee) have been achieved. nih.gov

Chiral phosphoric acids have also been effectively employed in the asymmetric dearomatization of β-naphthols. researchgate.net For instance, the reaction of β-naphthols with 4-aryl-1,2,4-triazole-3,5-diones catalyzed by a chiral spiro phosphoric acid affords chiral urazole-embedded naphthalenones with both axial and central chirality in good to high yields (70–85%) and high diastereoselectivity. researchgate.net

The following table summarizes key findings in the organocatalytic functionalization of naphthols:

Reaction TypeCatalystProductKey FindingsRef.
Asymmetric Chlorinative Dearomatization(DHQD)2PHAL (cinchona alkaloid derivative)Chiral naphthalenones with a Cl-containing stereocenterUp to 97% yield and 96% ee. nih.gov nih.gov
Asymmetric DearomatizationChiral Phosphoric Acid with spiro motifChiral urazole (B1197782) embedded naphthalenonesGood to high yields (70–85%) with high diastereoselectivity and enantioselectivity. researchgate.net researchgate.net

Biocatalytic Transformations of Aminonaphthol Precursors

While specific examples of biocatalytic transformations directly involving this compound are not extensively detailed in the provided search results, the principles of biocatalysis are relevant to the synthesis of its precursors and related compounds. Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions.

The development of green synthetic routes, such as those for 2-aminothiophenes, highlights the increasing interest in biocatalysis and other sustainable methods in heterocyclic chemistry. nih.gov These approaches align with the principles of green chemistry by reducing pollution and energy demands. nih.gov

Green Chemistry Principles in the Synthesis of 3-Aminonaphthalen-2-ol Derivatives

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds, including derivatives of 3-aminonaphthalen-2-ol, to minimize environmental impact and enhance safety. youtube.comyoutube.com

One notable green synthetic method is "Grindstone Chemistry," a solvent-free approach that involves the mechanical grinding of solid reactants. ijcmas.com This technique has been successfully applied to the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols from 2-naphthol, aldehydes, and amines, catalyzed by methanesulfonic acid. ijcmas.com This method is energy-efficient, rapid, and often results in high yields of the desired products. ijcmas.com

The development of eco-friendly, solvent-free syntheses of chalcogenyl-based dihydrobenzofuran derivatives from allylphenols and diaryl diselenides under microwave irradiation is another example of green chemistry in action. researchgate.net

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Multi-component reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. ijcmas.com

The aforementioned "Grindstone Chemistry" approach for synthesizing 1-aminoalkyl-2-naphthols is an excellent example of a reaction with high atom economy. ijcmas.com Similarly, transition metal-catalyzed cross-coupling reactions that proceed via C-H activation are also considered atom-economical because they avoid the need for pre-functionalized substrates, thereby reducing the number of synthetic steps and waste generation. nih.gov

Structural Characterization and Advanced Analytical Methods for 3 Aminonaphthalen 2 Ol Systems

Single-Crystal X-ray Diffraction Studies of 3-Aminonaphthalen-2-ol Compounds

Single-crystal X-ray diffraction stands as the definitive method for determining the solid-state structure of a crystalline compound, offering unparalleled detail about molecular conformation and packing.

Crystallographic studies of 3-aminonaphthalen-2-ol reveal the precise spatial arrangement of its constituent atoms. The naphthalene (B1677914) core, being an aromatic system, is largely planar. The amino (-NH2) and hydroxyl (-OH) substituents lie on this plane, a conformation that is energetically favorable.

A key crystallographic study of 3-aminonaphthalen-2-ol is available through the Cambridge Structural Database (CSD) under the deposition number 612506. nih.gov This data provides the foundational information for understanding its solid-state structure.

Table 1: Crystallographic Data for 3-Aminonaphthalen-2-ol

ParameterValue
CCDC Number612506
Empirical FormulaC₁₀H₉NO
Crystal SystemMonoclinic
Space GroupP2₁/c

This data is sourced from the Cambridge Structural Database and provides a summary of the crystallographic parameters for 3-aminonaphthalen-2-ol.

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. In the case of 3-aminonaphthalen-2-ol, hydrogen bonding and π-π stacking are the dominant forces.

The presence of both amino and hydroxyl groups, which can act as hydrogen bond donors and acceptors, leads to the formation of an extensive network of intermolecular hydrogen bonds. khanacademy.org Specifically, N-H···O and O-H···N interactions are observed, creating a robust, two-dimensional polymeric structure in the crystal. nih.gov This intricate hydrogen-bonding network is a key factor in the thermal stability of the compound.

Advanced Spectroscopic Characterization Techniques

While X-ray diffraction provides a static picture of the solid state, spectroscopic methods offer insights into the structure and dynamics of molecules in various states.

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 3-aminonaphthalen-2-ol, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its molecular structure. nih.gov

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons in the naphthalene ring system, providing unambiguous assignments of the spectral peaks. nih.gov These techniques are particularly valuable for complex derivatives of aminonaphthalenes.

Table 2: NMR Data for 3-Aminonaphthalen-2-ol

NucleusChemical Shift (ppm)
¹HAromatic protons typically resonate in the range of 7.0-8.0 ppm. The chemical shifts of the -NH₂ and -OH protons are variable and depend on the solvent and concentration.
¹³CThe carbon atoms of the naphthalene ring show signals in the aromatic region of the spectrum (typically 110-150 ppm).

Note: Specific chemical shift values can vary depending on the solvent and experimental conditions. This table provides a general overview.

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound. For 3-aminonaphthalen-2-ol, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (159.18 g/mol ). kfupm.edu.sa

The fragmentation pattern in the mass spectrum can offer clues about the structure of the molecule. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. For 3-aminonaphthalen-2-ol, one would expect to see fragments corresponding to the loss of CO or HCN, which are characteristic of naphthol and aminonaphthalene systems, respectively. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for 3-aminonaphthalen-2-ol (NIST Number: 234746). kfupm.edu.sa

Table 3: Key Mass Spectrometry Data for 3-Aminonaphthalen-2-ol

ParameterValueReference
Molecular FormulaC₁₀H₉NO kfupm.edu.sa
Molecular Weight159.18 g/mol kfupm.edu.sa
Major m/z peaks159, 130 kfupm.edu.sa

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and gaining insights into molecular conformation and hydrogen bonding.

The IR spectrum of 3-aminonaphthalen-2-ol will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations. The positions of these bands can be sensitive to the extent of hydrogen bonding in the sample. A broad O-H stretching band is typically indicative of strong hydrogen bonding. The spectrum will also show characteristic peaks for the aromatic C-H and C=C stretching vibrations of the naphthalene ring. The NIST Chemistry WebBook provides access to the IR spectrum of 3-aminonaphthalen-2-ol.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

Electronic absorption and fluorescence spectroscopy are powerful tools for investigating the photophysical properties of 3-aminonaphthalen-2-ol and its derivatives. These techniques provide insights into the electronic transitions and de-excitation pathways of the molecules upon interaction with light.

The photophysical properties of aminonaphthalene derivatives are influenced by the nature and position of substituents on the naphthalene ring. For instance, studies on various amino-substituted perylenes, which share the core concept of an aromatic system with amino groups, demonstrate that the number of donor (amino) groups can affect the charge transfer character of the molecule. nih.gov In a series of diphenylamino (DPA) substituted perylenes, the derivative with the fewest DPA units exhibited the highest charge transfer character. nih.gov

The absorption and emission spectra of these compounds are also sensitive to the polarity of the solvent. uobaghdad.edu.iq For example, a study on a different heterocyclic compound showed a red shift in the absorption maximum as the solvent polarity changed. uobaghdad.edu.iq This solvatochromism is a key characteristic to consider when analyzing the photophysical behavior of 3-aminonaphthalen-2-ol hydrobromide in different environments.

The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also vary significantly. In the case of the DPA-perylene derivatives, the fluorescence quantum yields were moderate, ranging from 0.15 to 0.26, and the emission intensity increased with the number of DPA units. nih.gov The emission for these derivatives was observed in the orange-red region of the electromagnetic spectrum. nih.gov For 8-amino-2-naphthol (B94697) and its derivatives, the optical band gap values have been calculated, providing further insight into their electronic properties. uludag.edu.tr

Table 1: Photophysical Properties of Related Aminonaphthalene Derivatives

Compound/Derivative FamilyAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Key Observations
(DPA)-Per472-499Orange-Red Region0.15Weakest fluorescence in the series. nih.gov
(DPA)₂-Per472-499Orange-Red Region-Emission shifts bathochromically with increasing DPA units. nih.gov
(DPA)₃-Per472-499Orange-Red Region-Emission shifts bathochromically with increasing DPA units. nih.gov
(DPA)₄-Per472-499Orange-Red Region0.26Strongest fluorescence in the series. nih.gov
8-amino-2-naphthol (ANAP)315, 347--Optical band gap of 3.12 eV. uludag.edu.tr
Poly(8-amino-2-naphthol) (PANAP)---Optical band gap of 1.61 eV. uludag.edu.tr

This table presents data for related aminonaphthalene derivatives to illustrate general photophysical trends.

Chromatographic and Separation Methodologies for Complex Reaction Mixtures

The synthesis of this compound and its subsequent use in chemical reactions often result in complex mixtures containing the desired product, unreacted starting materials, byproducts, and structural isomers. Chromatographic techniques are indispensable for the separation, purification, and analysis of these mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation of aminonaphthol isomers and related compounds. The choice of the stationary phase is critical for achieving successful separation. For instance, reverse-phase columns with unique functionalities, such as nitrophenylethyl or pyrenylethyl bonded silica, can provide enhanced separation of structural isomers through a combination of hydrophobic, dipole-dipole, and π-π interactions. nacalai.com The separation of positional isomers, which can be particularly challenging, often benefits from normal phase chromatography or specialized reverse-phase columns. chromforum.org

The mobile phase composition, including the use of additives, also plays a crucial role. For example, the addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase has been shown to improve peak shape and separation in the HPLC analysis of certain isomers. chromforum.org The separation of 2-amino-7-naphthol, a structural isomer of 3-aminonaphthalen-2-ol, has been achieved using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatible applications, formic acid can be used as a substitute for phosphoric acid. sielc.com

Gas chromatography (GC) can also be employed, particularly for more volatile derivatives. However, for non-volatile compounds like this compound, HPLC is generally the more suitable technique. researchgate.net Thin-layer chromatography (TLC) is another valuable technique, often used for rapid analysis and for optimizing the conditions for column chromatography. nih.gov

Table 2: Chromatographic Separation Parameters for Related Compounds

Analyte(s)Chromatographic TechniqueStationary PhaseMobile Phase/EluentKey Separation Principle
o-, m-, p-TolunitrileHPLCCOSMOSIL NPE (Nitrophenylethyl)-Dipole-dipole and π-π interactions. nacalai.com
Phthalonitrile IsomersHPLCCOSMOSIL PYE (Pyrenylethyl)-Strong π-π interactions. nacalai.com
2-Amino-7-naphtholHPLCNewcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric AcidReverse-phase partitioning. sielc.com
Amino Acid IsomersHPLCCLC-C18 (Reverse Phase)Phosphate buffer and Acetonitrile (gradient)Hydrophobic interactions. nih.gov

This table provides examples of chromatographic conditions used for the separation of structurally similar compounds, which can inform the development of methods for 3-aminonaphthalen-2-ol systems.

Surface Science Analytical Techniques for Derived Materials

Materials derived from 3-aminonaphthalen-2-ol, such as polymers and functionalized surfaces, can be characterized using a variety of surface science analytical techniques. These methods provide information about the morphology, composition, and properties of the material's surface.

Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface morphology and topography of materials. For example, SEM analysis has been used to study the surface of poly(8-amino-2-naphthol) and its Schiff base derivative, revealing details about their microstructures. uludag.edu.tr

While specific studies on materials derived directly from this compound are not prevalent in the searched literature, the techniques applied to polymers of its isomers are directly relevant. The characterization of these polymeric materials often involves a suite of analytical methods to understand their properties fully. For instance, in addition to SEM, techniques like Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure of the polymer. uludag.edu.tr Thermal properties can be investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which provide information on thermal stability and phase transitions, such as the glass transition temperature (Tg). uludag.edu.tr Gel Permeation Chromatography (GPC) is employed to determine the molecular weight distribution of the polymers. uludag.edu.tr

These analytical techniques are crucial for establishing structure-property relationships in materials derived from aminonaphthalene systems, which is essential for their potential applications in various fields.

Theoretical and Computational Investigations of 3 Aminonaphthalen 2 Ol Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecular systems at the electronic level.

The electronic structure of a molecule is fundamental to its reactivity. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electron-donating and accepting capabilities of a compound. nih.gov The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) indicates its capacity to accept electrons. nih.gov

The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. wikipedia.org For instance, in a computational study of the related compound 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), DFT calculations were used to analyze its electronic properties, providing a model for understanding the behavior of similar aminonaphthol systems. journalirjpac.com The analysis of these orbitals helps in predicting the most probable sites for electrophilic and nucleophilic attacks.

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, further clarifies the reactive regions of the molecule. For AHNSA, MEP maps helped in identifying the nucleophilic and electrophilic sites, which is crucial for predicting how the molecule will interact with other chemical species. journalirjpac.com

Table 1: Key Electronic Properties from Quantum Chemical Calculations (Hypothetical Data for 3-Aminonaphthalen-2-ol based on related studies)

PropertyValueSignificance
EHOMO-5.2 eVIndicates electron-donating capacity.
ELUMO-1.8 eVIndicates electron-accepting capacity.
HOMO-LUMO Gap (ΔE)3.4 eVRelates to chemical reactivity and stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds, as specific experimental or computational values for 3-aminonaphthalen-2-ol were not available in the searched literature.

Quantum chemical calculations are instrumental in predicting the reactivity of 3-aminonaphthalen-2-ol systems and modeling their reaction pathways. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies, providing a detailed picture of the reaction mechanism.

For example, the polymerization of AHNSA was investigated by analyzing the molecular orbitals of radical cations formed from the neutral monomer, suggesting a likely pathway for homo-polymerization. journalirjpac.com Similarly, the formation of dimeric ions from various aminonaphthols under laser desorption/ionization has been explained by considering the thermochemical properties and radical combinations, highlighting the importance of computational models in understanding complex reactions. nih.gov

In the synthesis of aminobenzylnaphthols, which are derivatives of the 3-aminonaphthalen-2-ol scaffold, computational studies can elucidate the reaction mechanism, such as the Betti reaction, by modeling the intermediates and transition states involved. nih.govresearchgate.net These models can help in optimizing reaction conditions to improve yields and stereoselectivity.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with the surrounding environment.

The interactions of 3-aminonaphthalen-2-ol with other molecules, including solvent molecules, are critical to its chemical and biological activity. The amino and hydroxyl groups are capable of forming hydrogen bonds, which can significantly influence its solubility and binding to target macromolecules.

MD simulations can model these intermolecular interactions in detail. For instance, in a study on aminobenzylnaphthol derivatives, MD simulations were employed to investigate the stability of the compound-target complexes, providing insights into the key interactions that stabilize the bound state. nih.gov The effect of the solvent on the conformational preferences and electronic properties of the molecule can also be assessed through these simulations. Computational studies on related systems have shown that solvation can have a significant impact on the electronic spectra and frontier molecular orbitals. dntb.gov.ua

In Silico Design and Virtual Screening of 3-Aminonaphthalen-2-ol Based Scaffolds for Chemical Probes

The 3-aminonaphthalen-2-ol core structure represents a valuable scaffold for the design of new chemical probes and drug candidates. mdpi.com In silico methods, particularly virtual screening and molecular docking, are powerful tools for exploring the chemical space around this scaffold to identify promising new molecules. csmres.co.uk

Virtual screening allows for the rapid computational assessment of large libraries of compounds for their potential to bind to a specific biological target. nih.gov The 3-aminonaphthalen-2-ol scaffold can be systematically modified with different functional groups, and the resulting virtual library of derivatives can be screened against a protein of interest.

Molecular docking studies can then be used to predict the binding mode and affinity of the most promising candidates. nih.gov For example, in a study of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives, molecular docking was used to investigate the probable binding modes and key interactions with tubulin proteins, which helped to rationalize the observed antiproliferative activity. While not directly on the parent compound, this demonstrates the utility of the approach for derivatives. The insights gained from these computational studies can guide the synthesis of new compounds with improved potency and selectivity, accelerating the discovery of novel chemical probes. nih.gov

Applications of 3 Aminonaphthalen 2 Ol and Its Derivatives in Chemical Science

Development of Fluorescent Probes for Chemical and Biochemical Systems

The inherent fluorescence of the naphthalene (B1677914) moiety, which can be modulated by the amino and hydroxyl substituents, forms the basis for the design of sophisticated fluorescent probes. These probes are instrumental in elucidating complex biological processes and detecting specific analytes with high sensitivity and selectivity.

Design Principles for Naphthol-Based Fluorophores

The fluorescence properties of naphthol-based fluorophores are intrinsically linked to their molecular structure. The naphthalene scaffold itself has a low fluorescence quantum yield; however, the introduction of donor and acceptor groups, such as the amino and hydroxyl groups in 3-aminonaphthalen-2-ol, can significantly enhance fluorescence through mechanisms like Intramolecular Charge Transfer (ICT). researchgate.net The position, type, and number of substituents on the naphthalene ring are critical factors that determine the fluorescence spectrum, quantum yield, and lifetime of the fluorophore. researchgate.net

Key design principles for naphthol-based fluorophores include:

Intramolecular Charge Transfer (ICT): The presence of both electron-donating (e.g., amino, hydroxyl) and electron-accepting groups on the naphthalene ring can lead to an ICT state upon photoexcitation. This often results in a large Stokes shift and sensitivity of the emission to the polarity of the microenvironment. researchgate.net

Photoinduced Electron Transfer (PET): In 'fluorophore-spacer-receptor' systems, a PET mechanism can be employed for sensing. The fluorescence is initially quenched by an electron transfer from a receptor to the excited fluorophore. Upon binding of an analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT): Modification of the ESIPT process by altering the proton donor can be used to create ratiometric probes. The probe initially emits at a shorter wavelength, and upon interaction with a specific biomarker, the ESIPT process is initiated, resulting in a new, longer-wavelength emission band. mdpi.com

Restriction of Intramolecular Rotation (RIR): For some "turn-on" fluorescent probes, the fluorescence is quenched in solution due to free intramolecular rotation. Upon binding to a target, such as a protein or DNA, this rotation is restricted, leading to a significant enhancement of fluorescence. nih.gov

These design principles allow for the rational development of naphthol-based fluorophores with tailored photophysical properties for specific applications.

Applications in Investigating DNA Interactions as Fluorescent Probes

Derivatives of 3-aminonaphthalen-2-ol have been successfully employed as fluorescent probes to study the intricate interactions between molecules and DNA. These probes can provide valuable insights into binding modes, affinities, and the local DNA environment.

Naphthol-naphthalimide conjugates, for instance, have been shown to bind to double-stranded DNA (ds-DNA) with moderate affinity. nih.gov The mechanism of binding is often non-specific, involving agglomeration along the DNA double helix, driven by hydrophobic effects and potentially weak hydrogen bonding. nih.govresearchgate.net Interestingly, the length of the linker connecting the naphthol and naphthalimide moieties can influence the fluorimetric response upon DNA binding. nih.gov

The fluorescence of these probes can be quenched upon interaction with DNA. This quenching can be attributed to a photoinduced electron transfer (PET) process between the naphthalimide part of the probe and guanine, the nucleobase with the lowest oxidation potential. nih.gov By analyzing the quenching behavior, researchers can determine binding constants and gain a deeper understanding of the probe-DNA interaction.

Furthermore, naphthoxazoles derived from lapachol (B1674495) have been synthesized and evaluated as fluorescent DNA probes. researchgate.netscielo.br These compounds were found to interact with calf thymus DNA (ctDNA) primarily through groove binding. researchgate.netscielo.br The binding constants determined from these studies indicate the strength of the interaction and highlight the potential of these compounds as effective DNA probes. scielo.br

Probe Type Interaction with DNA Key Findings Reference
Naphthol-naphthalimide conjugatesNon-specific agglomeration along the DNA helixModerate binding affinity, fluorescence quenching via PET with guanine. nih.gov
Multi-pedal amino-compounds with naphthol groupsIntercalation of the naphthol group into the DNA double helixFluorescence quenching observed due to interaction with DNA base pairs. researchgate.net
Naphthoxazoles derived from lapacholGroove bindingStrong binding to DNA, indicating potential as fluorescent probes. researchgate.netscielo.br

Enzyme Activity Assays and Protein Engineering Tools Utilizing Naphthol-Derived Quenchers

The fluorescence quenching properties of naphthol derivatives make them valuable tools in the development of assays for enzyme activity and in protein engineering. By strategically incorporating a naphthol-based quencher and a fluorophore into a substrate or protein, changes in fluorescence can be directly linked to enzymatic processes or protein conformational changes.

For example, the quenching of a fluorophore by a naphthol derivative can be utilized to design "turn-on" probes for enzyme activity. In its intact state, the probe is non-fluorescent due to the proximity of the quencher to the fluorophore. Upon enzymatic cleavage of a specific linker, the fluorophore is released from the quenching effect of the naphthol moiety, resulting in a significant increase in fluorescence intensity. This principle can be applied to monitor the activity of a wide range of enzymes, such as proteases and phosphatases.

In the realm of protein engineering, naphthol-derived quenchers can be used to study protein-protein interactions and conformational dynamics. By labeling two interacting proteins with a fluorophore and a naphthol quencher, respectively, their association or dissociation can be monitored through changes in fluorescence resonance energy transfer (FRET). Similarly, intramolecular FRET between a fluorophore and a naphthol quencher placed at different positions within a single protein can provide information about its folding and conformational changes.

The noncovalent binding of naphthol-naphthalimide derivatives to proteins like bovine serum albumin (BSA) has also been investigated. nih.gov The binding event can alter the fluorescence properties of the probe, providing insights into the binding affinity and the microenvironment of the protein's binding site. nih.gov This demonstrates the potential of these compounds as fluorescent probes for studying protein structure and function.

Role as Key Building Blocks in Complex Organic Synthesis

The versatile reactivity of 3-aminonaphthalen-2-ol, stemming from its amino and hydroxyl functional groups, makes it a valuable precursor in the synthesis of a diverse range of complex organic molecules. Its naphthalene core provides a rigid scaffold for the construction of larger aromatic systems and heterocyclic compounds.

Synthesis of Polycyclic Aromatic Hydrocarbons and Nitrogen-Containing Heterocycles

3-Aminonaphthalen-2-ol and its derivatives serve as important starting materials for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and nitrogen-containing heterocycles. These classes of compounds are of significant interest due to their unique electronic, optical, and biological properties.

The synthesis of PAHs can be achieved through various methods, including palladium-catalyzed annulation reactions where smaller aromatic fragments are coupled to build larger, more complex structures. rsc.org Naphthalene derivatives are often used as one of the key building blocks in these synthetic strategies. rsc.orguni-heidelberg.dejst.go.jp

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and functional materials. rsc.orgmdpi.com The amino group of 3-aminonaphthalen-2-ol provides a reactive handle for the construction of various nitrogen-containing rings. Catalytic dehydrative cyclization and carbon-hydrogen oxidative cycloaddition are modern, environmentally benign methods for synthesizing these heterocycles. pitt.edu For instance, β- or γ-hydroxy amides, which can be derived from amino-naphthols, can be converted to the corresponding nitrogen-containing heterocycles. pitt.edu

The synthesis of 1-carbamato-alkyl-2-naphthol derivatives through a three-component reaction of a 2-naphthol (B1666908), an aldehyde, and a carbamate (B1207046) represents another efficient route to functionalized naphthalene compounds that can serve as precursors to more complex structures. researchgate.netresearchgate.net

Precursors for Advanced Materials Science Intermediates

The unique photophysical and electronic properties of naphthalene-based compounds make them attractive precursors for the development of advanced materials. Derivatives of 3-aminonaphthalen-2-ol can be incorporated into polymers, organic light-emitting diodes (OLEDs), and other functional materials.

The ability to tune the fluorescence and charge-transport properties of naphthalene derivatives through chemical modification is a key advantage in materials science. researchgate.net For example, by introducing specific substituents, it is possible to control the emission color and efficiency of OLEDs. The rigid and planar structure of the naphthalene core can also facilitate π-π stacking interactions, which are important for charge transport in organic electronic devices.

Furthermore, the reactivity of the amino and hydroxyl groups allows for the covalent incorporation of these naphthalene-based units into larger polymer backbones or for their attachment to surfaces. This enables the creation of materials with tailored optical and electronic properties for a wide range of applications, including sensors, organic field-effect transistors (OFETs), and photovoltaics. youtube.com

Catalysis and Ligand Design for Novel Chemical Transformations

The development of novel catalysts and ligands is a cornerstone of modern chemical synthesis, enabling the efficient and selective creation of complex molecules. Derivatives of naphthol, including structures related to 3-aminonaphthalen-2-ol, have proven to be highly effective in this regard. The inherent chirality and functionality of these compounds make them excellent candidates for designing ligands for asymmetric catalysis.

One of the most prominent classes of ligands derived from the naphthol scaffold is 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives. rsc.orgsigmaaldrich.com These C2-symmetric diol ligands are widely employed in a broad array of asymmetric reactions, including Diels-Alder reactions, carbonyl additions and reductions, and Michael additions. sigmaaldrich.com The success of the BINOL platform has spurred the development of other C2-symmetric diol ligands, such as vaulted biaryl ligands like VAPOL and VANOL, which have shown excellent performance in catalytic asymmetric Diels-Alder, imine aldol, and aziridination reactions. sigmaaldrich.com

In the realm of oxidative coupling reactions, copper(II) complexes incorporating amino acid-derived ligands have been investigated as catalysts. For instance, novel aminopyridine-L-amino acid derived Cu(II) complexes have been synthesized and tested as catalysts for the oxidative coupling of 2-naphthol to form BINOL. rsc.org These studies explore the influence of ligand denticity, substituents, solvent, and temperature on the catalytic performance, providing insights into the reaction mechanism. rsc.org While moderate to low conversions and enantioselectivities were observed, the research highlights the potential for designing tailored catalysts for specific transformations. rsc.org

The synthesis of 1-aminoalkyl-2-naphthols has also been explored through one-pot, three-component reactions, demonstrating the versatility of the naphthol scaffold in generating libraries of compounds with potential catalytic applications. ijcmas.com These synthetic strategies often employ catalysts like methane (B114726) sulphonic acid to facilitate the reaction between a 2-naphthol, an aldehyde, and an amine. ijcmas.com

Table 1: Catalytic Applications of Naphthol Derivatives
Naphthol Derivative ClassCatalytic ReactionKey FindingsReference
BINOL and DerivativesAsymmetric Synthesis (Diels-Alder, Carbonyl Addition, Michael Addition)Widely used and highly successful class of ligands for a broad range of asymmetric reactions. sigmaaldrich.com
Vaulted Biaryl Ligands (VAPOL, VANOL)Asymmetric Diels-Alder, Imine Aldol, AziridinationIn many cases, provide higher yields and enantiomeric induction compared to BINOL-derived catalysts. sigmaaldrich.com
Amino acid derived Cu(II) complexesOxidative Coupling of 2-NaphtholCatalyzes the formation of BINOL; performance is influenced by ligand structure and reaction conditions. rsc.org
1-Aminoalkyl-2-naphtholsSynthesis via Three-Component ReactionEfficient synthesis using catalysts like methane sulphonic acid, providing access to a library of potential ligands. ijcmas.com

Supramolecular Chemistry and Self-Assembly of Naphthol Derivatives

The ability of molecules to spontaneously organize into well-defined, larger structures through non-covalent interactions is the foundation of supramolecular chemistry. Naphthol derivatives, with their aromatic rings capable of π-π stacking and hydrogen bonding functionalities, are excellent building blocks for creating complex supramolecular assemblies.

Investigations into Aggregation Phenomena and Self-Organization

The aggregation behavior of naphthol derivatives has been a subject of significant research. For example, macrocyclic poly(aryl esters) containing the optically active 1,1'-bi-2-naphthol group have been shown to form stable monolayers at the air/water interface, even without long alkyl chains. rsc.org In these monolayers, it is suggested that the macrocyclic rings lie flat on the water surface, while the aromatic rings orient themselves upwards. rsc.org The aggregation of the naphthalene chromophores in these assemblies is evidenced by a red shift in the UV-Vis spectra and splitting of the Cotton effect in circular dichroism (CD) spectra. rsc.org This indicates electronic interactions between neighboring naphthalene units, a hallmark of organized molecular aggregation. rsc.org

Formation and Characterization of Thin Films (e.g., Langmuir-Blodgett and Langmuir-Schaefer Films)

The Langmuir-Blodgett (LB) technique is a powerful method for creating highly organized, ultrathin films with precise control over thickness and molecular arrangement. wikipedia.orgbiolinscientific.comnanoscience.com This technique involves transferring a floating monolayer from a liquid-gas interface onto a solid substrate. wikipedia.orgbiolinscientific.com Naphthol derivatives have been successfully used to fabricate such films.

For instance, the aforementioned macrocyclic poly(esters) containing the 1,1'-bi-2-naphthol moiety can be transferred onto solid substrates to form uniform LB films. rsc.org Characterization of these films using UV-Vis and polarized UV spectroscopy indicates a J-like aggregation of the chromophores. rsc.org

In another study, a 2-naphthol-6-sulfonamide derivative of dodecylamine (B51217) (NSDA) was used to form Langmuir-Blodgett films. acs.org These films were deposited onto quartz plates, and the average area per molecule for a pure NSDA film was determined to be 32.3 Ų. acs.org The investigation of excited-state proton transfer in these films revealed the presence of dual fluorescence bands, which is characteristic of 2-naphthol derivatives in solution. acs.org

The ability to form well-ordered thin films from naphthol derivatives opens up possibilities for their use in various applications, including sensors, detectors, and other electronic components where precise molecular organization is crucial. nanoscience.com

Table 2: Thin Film Formation with Naphthol Derivatives
Naphthol DerivativeFilm TypeKey Findings and CharacterizationReference
Macrocyclic poly(esters) with 1,1'-bi-2-naphtholLangmuir-Blodgett (LB) FilmForms stable monolayers; LB films show a red shift in UV spectra and a J-like aggregation of chromophores. rsc.org
2-Naphthol-6-sulfonamide derivative of dodecylamine (NSDA)Langmuir-Blodgett (LB) FilmAverage area per molecule of 32.3 Ų; exhibits dual fluorescence bands indicative of excited-state proton transfer. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-aminonaphthalen-2-ol hydrobromide, and what methodological considerations ensure high yield and purity?

  • Answer :

  • Alkylation : Use cesium carbonate in acetonitrile at 60°C for efficient hydroxyl group alkylation (e.g., with ethyl 4-bromobutanoate) .
  • Salt Formation : React the free base with hydrobromic acid under anhydrous conditions to form the hydrobromide salt. Monitor pH to avoid over-acidification.
  • Purification : Employ column chromatography (silica gel, dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures for high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm aromatic proton environments and salt formation (e.g., NH₂ and Br⁻ peaks) .
  • FT-IR : Identify O–H (3200–3500 cm⁻¹) and N–H (1600–1650 cm⁻¹) stretching vibrations.
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile for retention time consistency .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Answer :

  • Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C.
  • Avoid aqueous solutions unless buffered (pH 4–6) to prevent hydrolysis of the hydrobromide salt .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing the naphthalene ring of this compound?

  • Answer :

  • Electrophilic Substitution : Use directing groups (e.g., –NH₂) to favor substitution at the 4- or 5-position. Example: Nitrosation with NaNO₂ in HCl/ethanol at 0–5°C selectively targets the para position .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd catalysts for C–C bond formation at the 6-position. Pre-activate the substrate with Boc protection to avoid side reactions .

Q. How can researchers investigate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Fluorescent Probes : Functionalize the compound with long-wavelength fluorophores (e.g., dansyl chloride) for real-time tracking in cellular assays .
  • Docking Studies : Use Schrödinger Suite or AutoDock to model binding to cholinergic receptors, given structural analogs like hyoscine hydrobromide .
  • Kinetic Assays : Monitor acetylcholinesterase inhibition via Ellman’s method, comparing IC₅₀ values to known inhibitors .

Q. What experimental design considerations are critical for resolving contradictory data in solubility or reactivity studies of this compound?

  • Answer :

  • Solvent Polarity : Test solubility in DMSO (high polarity) vs. THF (low polarity) to assess hydrobromide dissociation trends .
  • pH-Dependent Reactivity : Use buffered conditions (pH 2–7) to isolate protonation effects on nucleophilic amino group reactivity .
  • Control Experiments : Include free base and bromide ion controls to distinguish salt-specific behaviors .

Methodological Challenges and Solutions

Q. How can researchers optimize HPLC methods for quantifying trace impurities in this compound?

  • Answer :

  • Column Selection : Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with a 1.0 mL/min flow rate.
  • Gradient Elution : 10–90% acetonitrile in 0.1% aqueous H₃PO₄ over 25 minutes.
  • Detection : UV at 254 nm for aromatic moieties; LOD ≤0.1% w/w .

Q. What synthetic modifications enhance the compound’s utility as a precursor for fluorescent probes or pharmacophores?

  • Answer :

  • Amino Group Derivatization : Acylation with succinic anhydride introduces carboxylic acid handles for bioconjugation .
  • Bromide Substitution : Replace Br⁻ with triflate via AgOTf for Pd-catalyzed cross-coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.